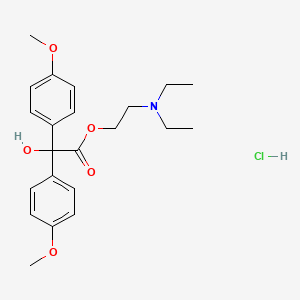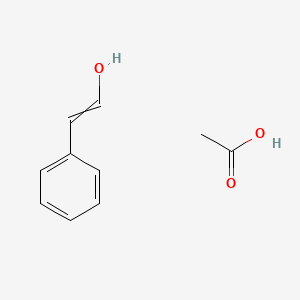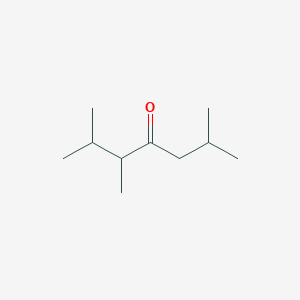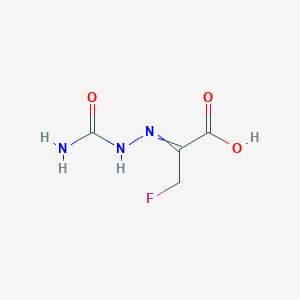
2-(Carbamoylhydrazinylidene)-3-fluoropropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Carbamoylhydrazinylidene)-3-fluoropropanoic acid is an organic compound that features a unique combination of functional groups, including a carbamoylhydrazine moiety and a fluorinated propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carbamoylhydrazinylidene)-3-fluoropropanoic acid typically involves the reaction of 3-fluoropropanoic acid with carbamoylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
2-(Carbamoylhydrazinylidene)-3-fluoropropanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The fluorine atom in the propanoic acid backbone can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
2-(Carbamoylhydrazinylidene)-3-fluoropropanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
作用機序
The mechanism of action of 2-(Carbamoylhydrazinylidene)-3-fluoropropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The carbamoylhydrazine moiety can form hydrogen bonds and other interactions with active sites, while the fluorinated propanoic acid backbone may enhance binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(Carbamoylhydrazinylidene)-3-chloropropanoic acid
- 2-(Carbamoylhydrazinylidene)-3-bromopropanoic acid
- 2-(Carbamoylhydrazinylidene)-3-iodopropanoic acid
Uniqueness
2-(Carbamoylhydrazinylidene)-3-fluoropropanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of the compound, making it particularly valuable in medicinal chemistry and drug design.
特性
CAS番号 |
401-48-9 |
|---|---|
分子式 |
C4H6FN3O3 |
分子量 |
163.11 g/mol |
IUPAC名 |
2-(carbamoylhydrazinylidene)-3-fluoropropanoic acid |
InChI |
InChI=1S/C4H6FN3O3/c5-1-2(3(9)10)7-8-4(6)11/h1H2,(H,9,10)(H3,6,8,11) |
InChIキー |
OZFWGLKSYBUKQQ-UHFFFAOYSA-N |
正規SMILES |
C(C(=NNC(=O)N)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14743476.png)
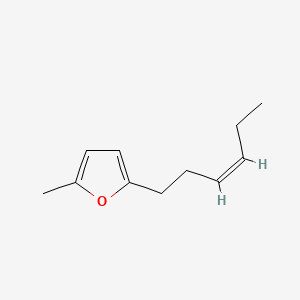

![n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide](/img/structure/B14743490.png)
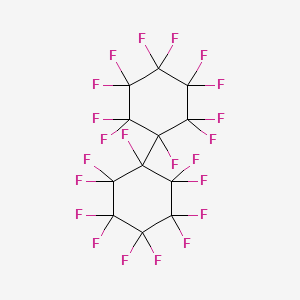
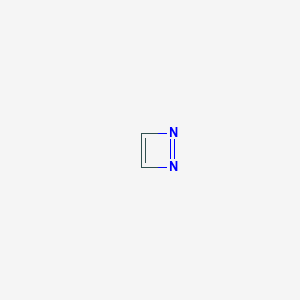
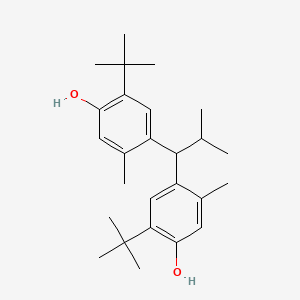
![4-[4-(5-Ethoxy-5-oxopentyl)phenyl]-4-oxobutanoic acid](/img/structure/B14743502.png)
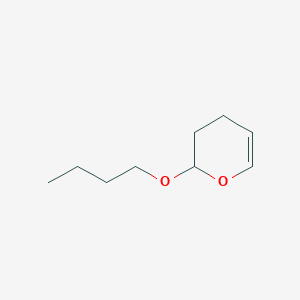

![Diethyl 2,2-bis[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B14743527.png)
